
3-(4-bromophenyl)-1-(cyclohexylmethyl)-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-1-(cyclohexylmethyl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as BCTC, which stands for N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is mainly expressed in sensory neurons.
作用机制
BCTC exerts its pharmacological effects by blocking the TRPV1 channel, which is involved in the perception of pain and temperature. TRPV1 is activated by various stimuli, including heat, capsaicin, and acid, and its activation leads to the release of neurotransmitters that signal pain and inflammation. By blocking TRPV1, BCTC reduces the perception of pain and inflammation.
Biochemical and Physiological Effects
BCTC has been shown to have several biochemical and physiological effects in animal models. Studies have shown that BCTC reduces the release of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. BCTC also reduces the activation of glial cells, which are involved in the maintenance of chronic pain.
实验室实验的优点和局限性
BCTC has several advantages for use in laboratory experiments. It is a highly selective TRPV1 antagonist, which means that it can be used to study the specific role of TRPV1 in various diseases and conditions. BCTC is also highly potent, which means that it can be used at low doses to achieve its pharmacological effects. However, BCTC has some limitations, including its poor solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on BCTC. One area of research is the development of new TRPV1 antagonists that have improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the role of TRPV1 in various diseases and conditions, including cancer, diabetes, and neurodegenerative diseases. Additionally, BCTC can be used as a tool to study the physiological and pathological functions of TRPV1 in different tissues and organs.
合成方法
The synthesis of BCTC involves a multi-step process that includes the reaction of 4-bromoaniline with tert-butyl isocyanide to form an intermediate compound. This intermediate is then reacted with 3-chloropyridine-2-carboxylic acid to form the final product, BCTC. The synthesis of BCTC is a complex process that requires expertise in organic chemistry.
科学研究应用
BCTC has been extensively studied for its potential therapeutic properties in various diseases and conditions. One of the main areas of research is pain management, where BCTC has been shown to be effective in reducing pain in animal models. BCTC has also been studied for its potential use in the treatment of inflammatory and neuropathic pain.
属性
IUPAC Name |
5-(4-bromophenyl)-2-(cyclohexylmethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3/c17-14-8-6-13(7-9-14)15-10-16(18)20(19-15)11-12-4-2-1-3-5-12/h6-10,12H,1-5,11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPTXKWATVCXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B5782392.png)


![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)


![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]acetamide](/img/structure/B5782440.png)

![5-chloro-2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782449.png)
![methyl 4-{[(3-fluorophenyl)amino]methyl}benzoate](/img/structure/B5782455.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione](/img/structure/B5782463.png)

![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)